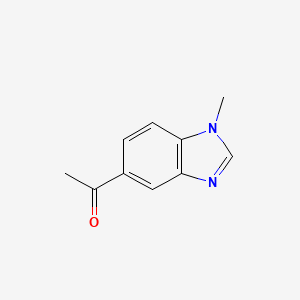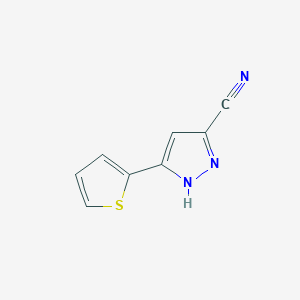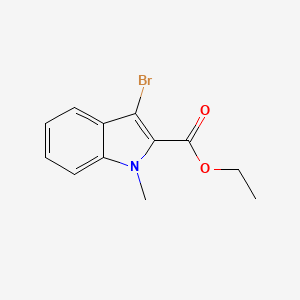
ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate
描述
“Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . They are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest for many researchers . Various classical and advanced synthesis methods for indoles have been reported . For instance, one method involves the use of 1-Methyl-2-phenylindole and N-bromosuccinimide .
Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .
Chemical Reactions Analysis
Indole derivatives have unique inhibitory properties due to the presence of a carboxamide moiety at positions 2 and 3 . This moiety causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
科学研究应用
Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate has been used in a variety of scientific research applications, including the synthesis of compounds with therapeutic potential, the synthesis of complex molecules, and the study of cell signaling pathways. This compound has also been used in the study of enzyme-catalyzed reactions, the study of protein-ligand interactions, and the study of protein-protein interactions. This compound has also been used in the synthesis of compounds for the study of drug delivery systems and the development of new drugs.
作用机制
Target of Action
Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them biologically active compounds useful for the treatment of various disorders .
Mode of Action
The interaction of this compound with its targets results in a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
this compound affects various biochemical pathways due to its broad-spectrum biological activities . For example, it has been reported to show inhibitory activity against influenza A , indicating that it may affect the viral replication pathway.
Pharmacokinetics
The bioavailability of indole derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its broad-spectrum biological activities . For instance, it has been reported to demonstrate substantial selective cytotoxicity towards cancer cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s reactivity and stability can be affected by temperature, as indicated by a synthesis reaction involving a similar indole derivative . Additionally, personal contact with the substance should be controlled using protective equipment, indicating that it may be sensitive to exposure to the environment .
实验室实验的优点和局限性
The advantages of using ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate in laboratory experiments include its low cost, its availability, and its versatility. Additionally, this compound is relatively easy to synthesize and is relatively stable in a variety of conditions. The main limitation of using this compound in laboratory experiments is the potential for the formation of byproducts, which can interfere with the desired reaction.
未来方向
For the use of ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate include the development of new drugs and therapeutic agents, the development of new catalysts and reagents, the development of new methods for the synthesis of complex molecules, and the study of the mechanism of action of this compound. Additionally, this compound could be used in the study of enzyme-catalyzed reactions, the study of protein-ligand interactions, and the study of protein-protein interactions. Finally, this compound could be used in the study of drug delivery systems and the development of new drugs.
属性
IUPAC Name |
ethyl 3-bromo-1-methylindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)11-10(13)8-6-4-5-7-9(8)14(11)2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXAKECCOMBDMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653895 | |
| Record name | Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
521276-41-5 | |
| Record name | Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)acetamide](/img/structure/B1387997.png)
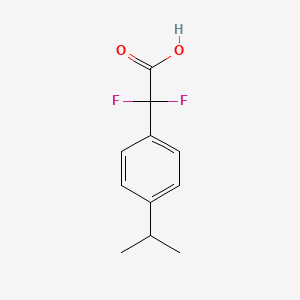
![3-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1387999.png)

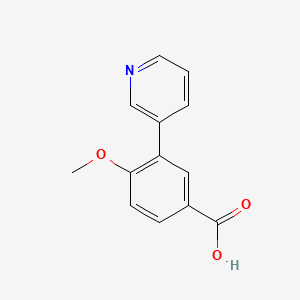

![4'-Methoxy-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1388006.png)

![2-[(Z)-1-cyano-2-(dimethylamino)vinyl]benzonitrile](/img/structure/B1388009.png)
